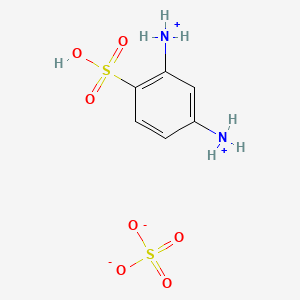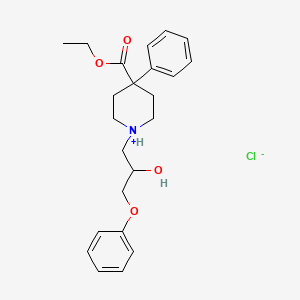
(Tcnq)2 isoquinoline(N-N-propyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tcnq)2 isoquinoline(N-N-propyl) is a complex organic compound with the molecular formula C36H22N9+. It is a derivative of tetracyanoquinodimethane (TCNQ) and isoquinoline, which are known for their unique electronic properties.
Métodos De Preparación
The synthesis of (Tcnq)2 isoquinoline(N-N-propyl) involves several steps. One common method is the cyclocondensation of diamines with bis(triisopropylsilyl)-dialkynyl-l,2-dione, followed by further reactions with malononitrile using the Lehnert reagent . This process results in the formation of TCNQ derivatives, which are then combined with isoquinoline derivatives to produce the final compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
(Tcnq)2 isoquinoline(N-N-propyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
(Tcnq)2 isoquinoline(N-N-propyl) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents due to its unique electronic properties. In medicine, it is being explored for its potential use in diagnostic imaging and as a component of drug delivery systems. In industry, it is used in the production of organic semiconductors and other electronic devices .
Mecanismo De Acción
The mechanism of action of (Tcnq)2 isoquinoline(N-N-propyl) involves its ability to accept and transport electrons. This compound has a high electron affinity, which allows it to participate in various redox reactions. The molecular targets and pathways involved in its mechanism of action include the electron transport chain and other redox-active proteins and enzymes. The unique electronic properties of this compound make it an effective electron acceptor and transporter in various biological and chemical systems .
Comparación Con Compuestos Similares
(Tcnq)2 isoquinoline(N-N-propyl) can be compared with other similar compounds, such as N-xylyl-pyridinium and N-xylyl-isoquinolinium cations. These compounds also contain TCNQ derivatives and exhibit similar electronic properties. (Tcnq)2 isoquinoline(N-N-propyl) is unique in its molecular structure and electron affinity, which make it a more effective electron acceptor and transporter.
Propiedades
Fórmula molecular |
C36H22N9+ |
|---|---|
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-propylisoquinolin-2-ium |
InChI |
InChI=1S/2C12H4N4.C12H14N/c2*13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h2*1-4H;3-7,9-10H,2,8H2,1H3/q;;+1 |
Clave InChI |
IOMYNHFLYLMBLS-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)





![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)


![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)

